

Commercial Availability and Suppliers of Eliglustat-d4 for Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for **Eliglustat-d4**, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat. This document is intended to serve as a resource for researchers utilizing **Eliglustat-d4** in experimental settings, particularly in areas such as pharmacokinetics, metabolism studies, and as an internal standard in mass spectrometry-based quantification.

Introduction to Eliglustat and its Deuterated Analog

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting this enzyme, Eliglustat effectively reduces the production of glucosylceramide, the accumulation of which is the primary cause of Gaucher disease.[1] Its deuterated analog, Eliglustat-d4, is a stable isotope-labeled version of the molecule. The incorporation of deuterium atoms results in a higher mass, making it an ideal internal standard for quantitative analysis of Eliglustat in biological matrices using mass spectrometry.[4] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Commercial Availability and Suppliers



Eliglustat-d4 is available for research purposes from several specialized chemical suppliers. While product specifications can vary, it is typically supplied as a solid with high chemical and isotopic purity. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.

Table 1: Prominent Commercial Suppliers of Eliglustat-d4

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
MedchemExp ress	Eliglustat-d4	1628700-81- 1	C23H32D4N2O	408.57	States that it is for research use only.[5]
Simson Pharma Limited	Eliglustat D4	1628700-81- 1	C23H32D4N2O 4	408.57	Accompanied by a Certificate of Analysis.[6]
BOC Sciences	Eliglustat-[d4]	1628700-81- 1	C23H32D4N2O 4	408.57	Labeled as a treatment for Gaucher's disease for research.[7]
Aquigen Bio Sciences	Eliglustat D4	1628700-81- 1	C23H32D4N2O 4	408.6	Supplied with comprehensi ve characterizati on data.[8]

Note: This table is not exhaustive and other suppliers may exist. Researchers are encouraged to compare suppliers based on their specific needs, including purity requirements, available analytical data, cost, and shipping times.

Technical Data and Specifications



Researchers procuring **EligIustat-d4** should expect to receive a detailed Certificate of Analysis providing critical quantitative data.

Table 2: Typical Quantitative Data for Research-Grade Eliglustat-d4

Parameter	Typical Specification	Method of Analysis	
Chemical Purity	≥98%	HPLC, LC-MS	
Isotopic Purity (d4)	≥99 atom % D	Mass Spectrometry	
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry	
Appearance	White to off-white solid	Visual Inspection	
Solubility	Soluble in DMSO, Methanol	As per supplier datasheet	

Experimental Protocols and Methodologies

The primary research application of **Eliglustat-d4** is as an internal standard for the quantification of Eliglustat in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Eliglustat in Biological Matrices using LC-MS/MS

This protocol outlines the general steps for using **EligIustat-d4** as an internal standard for the quantification of EligIustat in a biological matrix such as plasma.

Objective: To accurately measure the concentration of Eliglustat in plasma samples.

Materials:

- Plasma samples containing Eliglustat
- Eliglustat analytical standard
- Eliglustat-d4 (internal standard)



- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Protein precipitation plates or tubes
- LC-MS/MS system

Methodology:

- Preparation of Standard and Quality Control (QC) Samples:
 - Prepare a stock solution of Eliglustat and Eliglustat-d4 in a suitable organic solvent (e.g., methanol or DMSO).
 - Serially dilute the Eliglustat stock solution to create calibration standards at various concentrations.
 - Prepare QC samples at low, medium, and high concentrations within the calibration range.
 - Spike blank plasma with the calibration standards and QC samples.
- Sample Preparation (Protein Precipitation):
 - To 50 μL of plasma sample (standard, QC, or unknown), add 150 μL of a solution of acetonitrile containing a known concentration of Eliglustat-d4 (e.g., 100 ng/mL).
 - Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
 - Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:



- Liquid Chromatography (LC):
 - Use a C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid
 (A) and acetonitrile with 0.1% formic acid
 (B).
 - The gradient can be optimized to achieve good separation of Eliglustat from other matrix components.
- Mass Spectrometry (MS/MS):
 - Utilize an electrospray ionization (ESI) source in positive ion mode.
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Monitor the specific precursor-to-product ion transitions for Eliglustat and Eliglustat-d4. For example, a published method for Eliglustat used the transition m/z 405.4 → 84.1.[9] The transition for Eliglustat-d4 would be expected at m/z 409.4 → 88.1 (or another characteristic fragment).
- Data Analysis:
 - Integrate the peak areas for both Eliglustat and Eliglustat-d4.
 - Calculate the ratio of the peak area of Eliglustat to the peak area of Eliglustat-d4.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Eliglustat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Glucosylceramide Synthase Inhibition Assay

While **EligIustat-d4** is primarily used as an internal standard, understanding the assay for its non-deuterated counterpart is crucial for researchers in this field.

Foundational & Exploratory





Objective: To determine the inhibitory activity of a compound (e.g., Eliglustat) on glucosylceramide synthase.

Principle: The assay measures the enzymatic conversion of a labeled ceramide substrate to glucosylceramide. The inhibition of this conversion by a test compound is quantified.

Methodology:

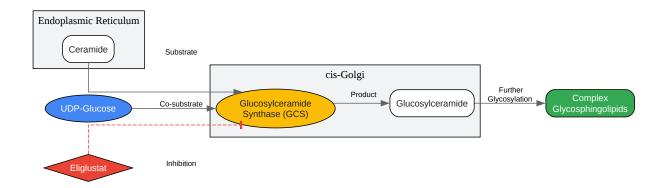
- Enzyme Source: Microsomal fractions isolated from cells or tissues known to express glucosylceramide synthase.[10]
- Substrate: A labeled version of ceramide, such as a fluorescently tagged ceramide (e.g., NBD-C6-ceramide) or a radiolabeled ceramide.[10]
- Reaction:
 - Incubate the microsomal preparation with the labeled ceramide substrate and UDPglucose (the glucose donor) in a suitable buffer.
 - Include various concentrations of the inhibitor (Eliglustat) in the reaction mixture.
 - Allow the reaction to proceed for a defined period at 37°C.
- Detection and Quantification:
 - Stop the reaction.
 - Extract the lipids.
 - Separate the labeled glucosylceramide product from the unreacted ceramide substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Quantify the amount of product formed (e.g., by fluorescence detection or scintillation counting).
- Data Analysis:



- Calculate the percentage of inhibition at each inhibitor concentration relative to a control with no inhibitor.
- o Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. Eliglustat has a reported IC₅₀ of approximately 24 nM.[4]

Signaling Pathways and Experimental Workflows Glucosylceramide Synthesis Pathway and Inhibition by Eliglustat

The following diagram illustrates the simplified biosynthesis pathway of glucosylceramide and the point of inhibition by Eliglustat.



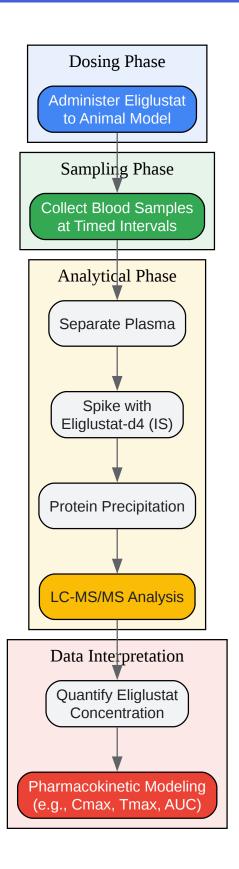
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Caption: Glucosylceramide synthesis pathway and the inhibitory action of Eliglustat.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of Eliglustat in a preclinical model, utilizing **Eliglustat-d4** as an internal standard.





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Caption: A typical experimental workflow for a preclinical pharmacokinetic study of Eliglustat.



Conclusion

Eliglustat-d4 is a critical tool for researchers studying the pharmacology of Eliglustat. Its commercial availability from several reputable suppliers ensures access for the scientific community. By serving as a reliable internal standard, **Eliglustat-d4** enables the accurate and precise quantification of Eliglustat in various biological matrices, which is fundamental for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Researchers should carefully consider the technical specifications provided by suppliers and adhere to validated experimental protocols to ensure the integrity and reproducibility of their results.

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